molecular formula C7H13NO B3153338 (3aR,4R,6aS)-octahydrocyclopenta[c]pyrrol-4-ol CAS No. 756785-10-1

(3aR,4R,6aS)-octahydrocyclopenta[c]pyrrol-4-ol

Cat. No.: B3153338
CAS No.: 756785-10-1
M. Wt: 127.18
InChI Key: ZOBDURRZNGBULZ-DSYKOEDSSA-N
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Description

(3aR,4R,6aS)-octahydrocyclopenta[c]pyrrol-4-ol is a bicyclic compound that features a cyclopentane ring fused to a pyrrole ring

Mechanism of Action

Target of Action

Compounds with similar structures have been reported to interact with nr1/nr2b receptors , which play a crucial role in synaptic plasticity and brain function .

Mode of Action

This modulation could potentially alter synaptic strength and influence various cognitive functions .

Biochemical Pathways

Given the potential interaction with nr1/nr2b receptors , it’s plausible that this compound could influence pathways related to synaptic transmission and plasticity.

Result of Action

Based on its potential interaction with nr1/nr2b receptors , it might influence synaptic strength and potentially affect cognitive functions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3aR,4R,6aS)-octahydrocyclopenta[c]pyrrol-4-ol can be achieved through several methods. One common approach involves the cyclization of a suitable precursor under acidic or basic conditions. For instance, the Paal-Knorr synthesis is a well-known method for preparing pyrrole derivatives, which can be adapted for the synthesis of this compound . This method typically involves the condensation of a 1,4-dicarbonyl compound with an amine.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize catalytic processes and environmentally friendly solvents to minimize waste and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

(3aR,4R,6aS)-octahydrocyclopenta[c]pyrrol-4-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into more saturated derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce more saturated bicyclic compounds .

Scientific Research Applications

(3aR,4R,6aS)-octahydrocyclopenta[c]pyrrol-4-ol has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3aR,4R,6aS)-octahydrocyclopenta[c]pyrrol-4-ol is unique due to its bicyclic structure, which combines the properties of both cyclopentane and pyrrole rings.

Properties

IUPAC Name

(3aR,4R,6aS)-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[c]pyrrol-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO/c9-7-2-1-5-3-8-4-6(5)7/h5-9H,1-4H2/t5-,6+,7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOBDURRZNGBULZ-DSYKOEDSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2C1CNC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]([C@@H]2[C@H]1CNC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3aR,4R,6aS)-octahydrocyclopenta[c]pyrrol-4-ol
Reactant of Route 2
(3aR,4R,6aS)-octahydrocyclopenta[c]pyrrol-4-ol
Reactant of Route 3
(3aR,4R,6aS)-octahydrocyclopenta[c]pyrrol-4-ol
Reactant of Route 4
(3aR,4R,6aS)-octahydrocyclopenta[c]pyrrol-4-ol
Reactant of Route 5
(3aR,4R,6aS)-octahydrocyclopenta[c]pyrrol-4-ol
Reactant of Route 6
(3aR,4R,6aS)-octahydrocyclopenta[c]pyrrol-4-ol

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